molecular formula C6H6Cl2N4 B11895044 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine

4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11895044
M. Wt: 205.04 g/mol
InChI Key: JTLARIJAPCPEJT-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[3,4-d]pyrimidines, while oxidation and reduction can lead to oxides or reduced derivatives, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine exerts its effects is primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: The parent compound without the dichloro and methyl substitutions.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with additional nitrogen atoms in the ring system.

    Thioglycoside Derivatives: Compounds with similar core structures but different functional groups attached.

Uniqueness

4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of chlorine atoms and a methyl group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H6Cl2N4

Molecular Weight

205.04 g/mol

IUPAC Name

4,6-dichloro-3-methyl-4,7-dihydro-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H6Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h4H,1H3,(H2,9,10,11,12)

InChI Key

JTLARIJAPCPEJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N=C(NC2=NN1)Cl)Cl

Origin of Product

United States

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